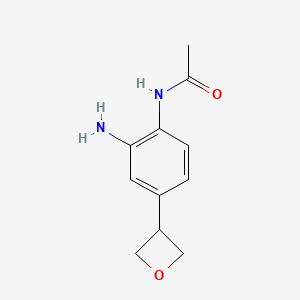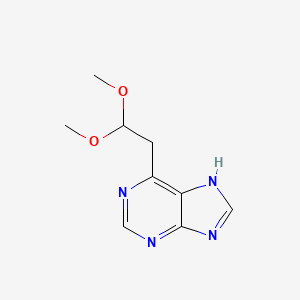
6-(2,2-Dimethoxyethyl)-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,2-Dimethoxyethyl)-9H-purine is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound is characterized by the presence of a 2,2-dimethoxyethyl group attached to the purine structure. Purines play a crucial role in biochemistry, particularly as components of nucleotides, which are the building blocks of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Dimethoxyethyl)-9H-purine typically involves the introduction of the 2,2-dimethoxyethyl group to the purine ring. One common method is the alkylation of purine derivatives with 2,2-dimethoxyethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(2,2-Dimethoxyethyl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic substitution reactions are common, where the 2,2-dimethoxyethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized purines.
Scientific Research Applications
6-(2,2-Dimethoxyethyl)-9H-purine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in biological systems, particularly in the context of nucleotide analogs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of viral infections and cancer.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 6-(2,2-Dimethoxyethyl)-9H-purine involves its interaction with specific molecular targets. In biological systems, it may act as an analog of natural nucleotides, interfering with DNA and RNA synthesis. This can inhibit the replication of viruses or the proliferation of cancer cells. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole: This compound shares the 2,2-dimethoxyethyl group but has a different core structure.
4,6-Dihydroxy-2-methylpyrimidine: Another heterocyclic compound with biological activity, but with a pyrimidine core instead of a purine core.
Uniqueness
6-(2,2-Dimethoxyethyl)-9H-purine is unique due to its specific structure, which combines the purine core with the 2,2-dimethoxyethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
920503-29-3 |
|---|---|
Molecular Formula |
C9H12N4O2 |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
6-(2,2-dimethoxyethyl)-7H-purine |
InChI |
InChI=1S/C9H12N4O2/c1-14-7(15-2)3-6-8-9(12-4-10-6)13-5-11-8/h4-5,7H,3H2,1-2H3,(H,10,11,12,13) |
InChI Key |
YZILLAGCIVZLIH-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC1=C2C(=NC=N1)N=CN2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dimethyl-8-azaspiro[4.5]decane-2-carboxamide](/img/structure/B11894534.png)



![7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B11894554.png)
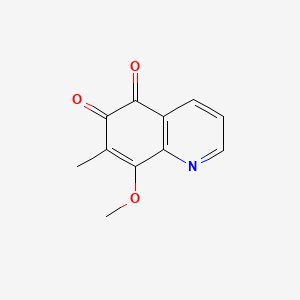

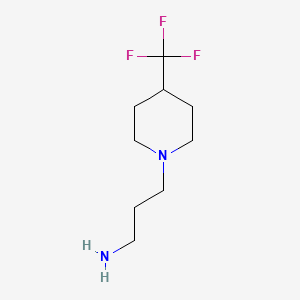
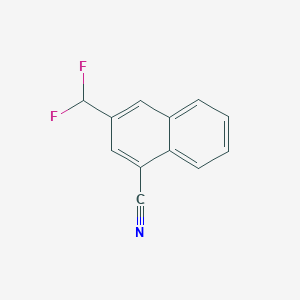
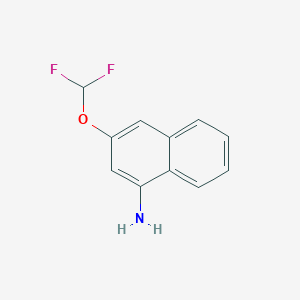

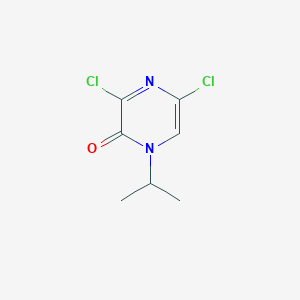
![2,4,9-Trimethylindeno[2,1-B]pyran](/img/structure/B11894618.png)
